5-Bromo-5'-methyl-2,2'-bithiophene
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Overview
Description
5-Bromo-5’-methyl-2,2’-bithiophene is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and materials science. The bromine and methyl groups on the thiophene rings make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-5’-methyl-2,2’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 5-methyl-2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-5’-methyl-2,2’-bithiophene may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5’-methyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
5-Bromo-5’-methyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in drug discovery and development.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-Bromo-5’-methyl-2,2’-bithiophene in its applications is primarily based on its electronic properties. The bromine and methyl groups influence the electron density on the thiophene rings, affecting their reactivity and interaction with other molecules. In organic electronics, the compound’s ability to participate in π-π stacking and form extended conjugated systems is crucial for its function as a semiconductor .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the methyl group, making it less sterically hindered and slightly more reactive in certain reactions.
5-Methyl-2,2’-bithiophene: Lacks the bromine atom, making it less versatile in coupling reactions.
2,2’-Bithiophene: The parent compound without any substituents, used as a basic building block in various syntheses.
Uniqueness
5-Bromo-5’-methyl-2,2’-bithiophene is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it particularly useful in selective substitution and coupling reactions, as well as in the design of materials with specific electronic properties .
Properties
CAS No. |
146796-00-1 |
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Molecular Formula |
C9H7BrS2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-bromo-5-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C9H7BrS2/c1-6-2-3-7(11-6)8-4-5-9(10)12-8/h2-5H,1H3 |
InChI Key |
UJJLRLVKKPWBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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